molecular formula C26H24N4O5S3 B2984617 N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 865176-43-8

N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Katalognummer: B2984617
CAS-Nummer: 865176-43-8
Molekulargewicht: 568.68
InChI-Schlüssel: MPGMDASLHPHLCY-SGEDCAFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a hybrid structure combining a 2,3-dihydro-1,3-benzothiazole core substituted with a sulfamoyl group and a propenyl moiety, fused to a benzamide scaffold bearing a 1,2,3,4-tetrahydroisoquinoline sulfonyl group. Characterization likely employs IR, NMR, and mass spectrometry, with crystallographic validation via tools like SHELXL or ORTEP for structural confirmation .

Eigenschaften

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5S3/c1-2-14-30-23-12-11-22(37(27,32)33)16-24(23)36-26(30)28-25(31)19-7-9-21(10-8-19)38(34,35)29-15-13-18-5-3-4-6-20(18)17-29/h2-12,16H,1,13-15,17H2,(H2,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGMDASLHPHLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₇N₃O₄S₂
  • Molecular Weight : 403.5 g/mol

Structural Representation

The compound features a benzothiazole core with various substituents that contribute to its biological properties. The structural complexity allows for interactions with multiple biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. It exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated that it has a GI50 (the concentration required to inhibit cell growth by 50%) of approximately 25.1 μM against certain cancer types, demonstrating its potential as an anticancer agent .

Antibacterial and Antifungal Properties

The compound has also shown promising antibacterial and antifungal activities. In vitro tests revealed that it can inhibit the growth of several pathogenic microorganisms, making it a candidate for further development in treating infections . The minimal inhibitory concentration (MIC) was recorded at 50 μg/mL for various tested organisms, indicating high efficacy .

The biological activity of the compound is believed to stem from its ability to interfere with specific cellular pathways. It has been suggested that the sulfonamide group plays a crucial role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis . Additionally, its interaction with tubulin may disrupt microtubule formation, leading to apoptosis in cancer cells.

Study 1: Antitumor Efficacy

A study published in 2023 evaluated the compound's effectiveness against multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that the compound significantly reduced cell viability compared to controls, supporting its potential as an anticancer drug .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its utility in developing new antibiotics .

Comparative Biological Activity Table

Activity TypeTest Organisms/Cell LinesGI50/MIC (μM)References
AntitumorMCF-725.1
A54928.7
AntibacterialStaphylococcus aureus50 μg/mL
Escherichia coli50 μg/mL
AntifungalCandida albicans50 μg/mL

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual sulfonamide groups (6-sulfamoyl benzothiazole and tetrahydroisoquinoline sulfonyl) and the Z-configured benzothiazol-2-ylidene. Key comparisons include:

Compound Core Structure Functional Groups Synthesis Highlights
Target Compound 2,3-Dihydro-1,3-benzothiazole Sulfamoyl, tetrahydroisoquinoline sulfonyl, benzamide, propenyl Likely involves Friedel-Crafts sulfonylation, cyclization, and Z-configuration control
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Sulfonyl, thione, aryl halides Base-mediated cyclization of hydrazinecarbothioamides; tautomerism between thione/thiol
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides Oxadiazole-thiazole hybrid Sulfanyl, propanamide, amino thiazole Sequential nucleophilic substitutions; LiH-mediated coupling in DMF
  • Sulfonamide/Sulfamoyl Groups: The target compound’s sulfamoyl group (6-sulfamoyl benzothiazole) resembles the sulfonyl substituents in ’s triazoles.
  • Tautomerism: Unlike ’s thione-thiol equilibrium, the target compound’s benzothiazol-2-ylidene core may exhibit keto-enol tautomerism, affecting electron delocalization and binding affinity .

Spectroscopic and Crystallographic Comparisons

  • IR Spectroscopy : The absence of ν(C=O) (~1660–1680 cm⁻¹) in the target compound’s benzothiazole core contrasts with ’s hydrazinecarbothioamides, which retain C=O stretches. However, ν(C=S) (~1243–1258 cm⁻¹) aligns with tautomerically stable thiones in triazoles .
  • Crystallography : The compound’s structural validation would leverage SHELX and ORTEP, similar to and . Its propenyl group may introduce steric effects, complicating refinement compared to simpler sulfonamides .

Bioactivity and Pharmacological Profiling

While direct bioactivity data for the target compound is absent, ’s clustering approach links structural similarity to bioactivity patterns. Key inferences:

  • Sulfonamide-rich compounds : Often target enzymes (e.g., carbonic anhydrase) or receptors requiring sulfonamide interactions. The dual sulfonamides in the target compound may enhance binding specificity .
  • Benzothiazole derivatives: Known for antimicrobial and antitumor activity. The propenyl group could modulate lipophilicity, influencing membrane permeability vs. ’s oxadiazole-thiazole hybrids, which prioritize solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.